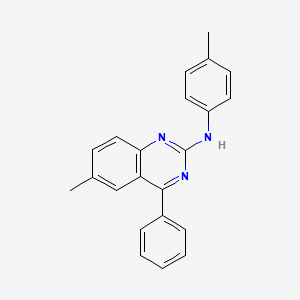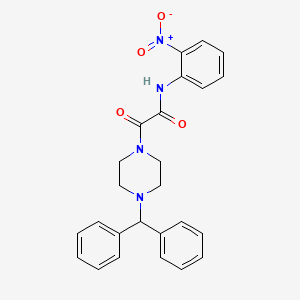![molecular formula C18H16N2O3S B2857261 3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005270-89-2](/img/structure/B2857261.png)
3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a fascinating chemical compound with a unique structure that combines aromatic and heterocyclic elements. This combination grants it distinctive properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves a multi-step process. A commonly reported method starts with the reaction of 4-(methylthio)benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate undergoes cyclization with a nitrile oxide to produce the desired pyrrolo[3,4-d]isoxazole ring system. The reaction conditions often involve the use of a catalyst, such as a transition metal complex, and mild heating to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow chemistry techniques, which offer enhanced control over reaction parameters and improved safety. The use of automated reactors and in-line monitoring systems ensures consistent quality and yield, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
3-(4-(Methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the isoxazole ring or the aromatic system using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups to the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-Chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Friedel-Crafts reagents, such as aluminum chloride (AlCl₃), in the presence of chlorinating agents
Major Products
The oxidation of the methylthio group yields sulfoxide and sulfone derivatives. Reduction reactions can lead to the formation of various reduced forms of the pyrrolo[3,4-d]isoxazole ring system. Electrophilic substitution typically introduces halogens, nitro groups, or alkyl groups onto the aromatic rings.
科学研究应用
The compound 3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has been extensively studied for its applications across multiple scientific domains:
Chemistry: Utilized as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to act as an enzyme inhibitor or receptor modulator.
Industry: Used in material science for the synthesis of novel polymers and in catalysis for chemical transformations.
作用机制
The mechanism of action of 3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves interaction with specific molecular targets. For example, in biological systems, it may bind to enzyme active sites, inhibiting their function or modulating receptor activity. The exact pathways depend on the specific application and target, but typically involve interactions with proteins, nucleic acids, or cellular membranes.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: Similar structure but with a methoxy group instead of a methylthio group.
3-(4-Chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: Substituted with a chlorine atom on the phenyl ring.
Uniqueness
The methylthio substitution in 3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it a valuable compound in research for developing novel chemical entities with specific desired properties.
Hopefully, this deep dive into the compound has sparked your curiosity! What's your interest in this compound?
属性
IUPAC Name |
3-(4-methylsulfanylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-24-13-9-7-11(8-10-13)15-14-16(18(22)19-17(14)21)23-20(15)12-5-3-2-4-6-12/h2-10,14-16H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPYJZHQQKMVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B2857178.png)
![N-[cyano(3,4-dichlorophenyl)methyl]furan-3-carboxamide](/img/structure/B2857181.png)
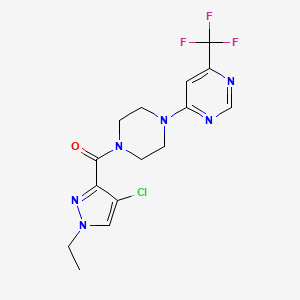

![N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B2857188.png)
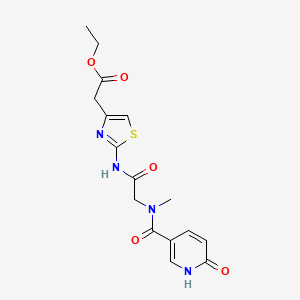
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2857192.png)
![3-chloro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2857193.png)
![3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B2857194.png)
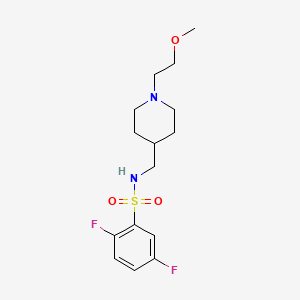
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide](/img/structure/B2857198.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2857199.png)
